Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate
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Overview
Description
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts rigidity and distinct stereochemical properties, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate typically involves the reaction of a spirocyclic amine with a suitable esterifying agent. One common method is the reaction of 2-azaspiro[3.3]heptane with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
Uniqueness
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and rigidity. This makes it a valuable compound in the design of molecules with specific biological activities and improved stability.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-(2-azaspiro[3.3]heptan-7-yl)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)4-7-2-3-9(7)5-10-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
DKWOPTATILJJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC12CNC2 |
Origin of Product |
United States |
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